molecular formula C8H10O3 B6602547 4-oxooct-7-ynoic acid CAS No. 90953-94-9

4-oxooct-7-ynoic acid

Cat. No.: B6602547
CAS No.: 90953-94-9
M. Wt: 154.16 g/mol
InChI Key: TTXWZAQIQQBYMS-UHFFFAOYSA-N
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Description

Contextualization within Oxo-Ynoic Acid Chemistry

Oxo-ynoic acids are a class of organic compounds that feature both a ketone and a carboxylic acid functional group, along with one or more carbon-carbon triple bonds (alkynes). This combination of functionalities imparts a rich and varied reactivity to these molecules. The alkyne group can participate in a wide array of chemical transformations, including click chemistry, hydrogenations, and various coupling reactions. The keto and carboxylic acid moieties offer sites for nucleophilic attack, derivatization, and conjugation to other molecules.

Within this class, 4-oxooct-7-ynoic acid is a notable example due to its specific chain length and the relative positioning of its functional groups. This particular arrangement allows for the formation of stable cyclic structures and provides a suitable scaffold for the attachment of other chemical entities, making it a prime candidate for applications where precise molecular design is crucial.

Significance of the this compound Scaffold in Chemical Biology and Organic Synthesis

The unique structure of this compound has made it a valuable asset in the fields of chemical biology and organic synthesis.

In chemical biology , this compound has been instrumental in the development of photoaffinity labeling (PAL) probes. These probes are designed to bind to a target protein and, upon activation with light, form a covalent bond, allowing for the identification and characterization of protein-ligand interactions. nih.gov Specifically, this compound serves as a key precursor in the synthesis of minimalist diazirine-alkyne photo-cross-linkers. nih.govacs.org The terminal alkyne of the acid allows for the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) via click chemistry, while the carboxylic acid can be modified to introduce a photoreactive diazirine group.

Furthermore, this compound has been utilized in fragment-based ligand discovery (FBLD) . In this approach, small, simple molecules ("fragments") are screened for their ability to bind to a biological target. The structural information from these initial hits is then used to design more potent and selective ligands. The this compound scaffold has been incorporated into "fully functionalized fragment" (FFF) probes for use in chemical proteomics to map fragment-protein interactions directly in human cells. nih.govgoogle.com This has led to the identification of novel ligands for proteins that were previously considered "undruggable." nih.gov

In organic synthesis , this compound is a versatile building block. Its multiple functional groups can be selectively manipulated to construct complex molecular architectures. For instance, the carboxylic acid can be converted to an amide, and the ketone can undergo various reactions, while the alkyne remains available for further transformations. A notable synthesis of this compound starts from commercially available 4-pentynoic acid, which is converted to a Weinreb amide. This is followed by a key step involving the use of a Normant reagent to form a keto-alcohol, which is then oxidized to yield the final product. nih.govacs.org

Current Research Landscape and Gaps for this compound

The current research landscape for this compound is largely centered on its application in chemical proteomics and the development of chemical probes. Recent studies have demonstrated its successful use in identifying novel protein-ligand interactions and in the synthesis of high-yield photo-cross-linkers. nih.govacs.org

However, there are still areas where further research is needed. While the utility of this compound in fragment-based screening is established, a key limitation of this approach is the promiscuity of the fragment probes, which can complicate the identification of specific targets. nih.gov Future research could focus on developing derivatives of this compound with improved selectivity for particular protein classes.

Another potential research gap is the exploration of the broader synthetic utility of this compound. While its use as a precursor for photo-cross-linkers is well-documented, its potential as a starting material for the synthesis of other classes of bioactive molecules or complex natural products remains largely unexplored. The development of new synthetic methodologies that leverage the unique reactivity of this compound could open up new avenues for its application in medicinal chemistry and materials science. Furthermore, while its role in identifying targets for non-small cell lung cancer cell viability has been noted, deeper investigation into its potential as a lead scaffold for therapeutic development is warranted. google.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
CAS Number 90953-94-9
Appearance Off-white solid
Canonical SMILES C#CCCC(=O)CCC(=O)O
InChI Key TTXWZAQIQQBYMS-UHFFFAOYSA-N

Table 2: Key Applications of this compound in Research

Application AreaSpecific UseKey References
Chemical Biology Precursor for diazirine-alkyne photo-cross-linkers nih.govacs.org
Chemical Proteomics Scaffold for fragment-based probes (FFF probes) nih.govgoogle.com
Organic Synthesis Versatile building block for complex molecules nih.govacs.org
Drug Discovery Identification of novel protein-ligand interactions nih.govgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxooct-7-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-4-7(9)5-6-8(10)11/h1H,3-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXWZAQIQQBYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 4 Oxooct 7 Ynoic Acid and Its Analogs

Established Synthetic Pathways for 4-Oxooct-7-ynoic Acid

The preparation of this compound has been approached through various established chemical transformations, focusing on building the carbon skeleton and introducing the requisite functional groups in a controlled manner.

Convergent and Linear Synthesis Strategies

Both linear and convergent strategies have been effectively employed in the synthesis of this compound and its analogs.

A notable linear synthesis begins with the commercially available 4-pentynoic acid. nih.govacs.org This multi-step sequence involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as a Weinreb amide. nih.gov This is followed by the introduction of the remaining carbon atoms through a key carbon-carbon bond-forming reaction. For instance, the use of a Normant reagent, prepared in situ from 3-chloropropan-1-ol, reacts with the Weinreb amide to produce a keto-alcohol intermediate (1-hydroxyoct-7-yn-4-one). nih.govacs.org The final step in this linear sequence is the oxidation of the primary alcohol to the corresponding carboxylic acid, yielding this compound. nih.gov

Convergent approaches have also been explored, offering an alternative strategy that can enhance efficiency. One such method involves the ring cleavage of a pre-formed cyclic precursor. researchgate.net For example, 2-alkyl-2-(prop-2-ynyl)cyclopentane-1,3-diones can be converted into 5-alkyl-4-oxooct-7-ynoic acids through a ring-opening reaction. researchgate.net This strategy allows for the rapid assembly of the core structure from complex, readily available starting materials. Another convergent method involves the Ugi four-center three-component reaction, which can utilize keto acids to rapidly generate complex cyclic products in a single step under mild conditions. whiterose.ac.uk

Optimization of Reaction Conditions and Reagent Selection

The successful synthesis of this compound is highly dependent on the careful selection of reagents and the optimization of reaction conditions to maximize yield and purity.

Reagent Selection:

Oxidizing Agents: The final oxidation step from the keto-alcohol to the carboxylic acid is critical. The Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone) is a powerful and effective oxidant for this transformation. nih.govgeorgiasouthern.edu The reaction is typically performed at low temperatures (e.g., 0 °C) to minimize side reactions. nih.govgeorgiasouthern.edu

Carbon-Carbon Bond Formation: The choice of nucleophile for addition to the Weinreb amide is crucial for building the carbon backbone. The Normant reagent, a type of Grignard reagent, has proven effective. nih.govacs.org For coupling reactions, catalysts such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are used to facilitate amide bond formation. nih.gov

Solvents: The choice of solvent is dictated by the specific reaction step. Dichloromethane (CH₂Cl₂) is commonly used for amide coupling reactions, while acetone (B3395972) is the solvent of choice for Jones oxidations. nih.govgeorgiasouthern.edu

Reaction Condition Optimization: The optimization of parameters such as temperature, reaction time, and heating source is essential for improving synthetic outcomes. researchgate.netacs.org For instance, cooling the Jones oxidation to 0 °C helps to control the reaction's exothermicity and improve selectivity. nih.govgeorgiasouthern.edu The duration of the reaction is also monitored to ensure complete conversion while preventing product degradation; the oxidation of alcohol 6 is typically stirred for 30 minutes before quenching. acs.orggeorgiasouthern.edu In broader synthetic contexts, switching from conventional heating to microwave irradiation has been shown to dramatically increase yields and reduce reaction times for certain multi-component reactions. researchgate.net

Yield and Scalability Considerations in this compound Synthesis

Scalability is enhanced by minimizing the number of difficult purification steps. The improved 36% yield synthesis requires only two silica (B1680970) gel column purifications, making it more amenable to large-scale production compared to older methods that required multiple chromatographic separations and distillation steps. nih.govacs.org The isolation of side products, such as 4-oxooct-7-yn-1-yl-4-oxooct-7-ynoate during the oxidation step, highlights the importance of purification to obtain the desired product with high purity. acs.orggeorgiasouthern.edu

Novel and Stereoselective Synthetic Route Development

Beyond the established routes, current research is directed towards developing more sophisticated synthetic methods for this compound analogs, with a particular focus on controlling stereochemistry and achieving selective transformations within the molecular framework.

Asymmetric Synthesis Approaches for Chiral Analogs of this compound

The creation of chiral analogs of this compound, where a stereocenter is introduced into the carbon backbone, is a significant objective for applications in medicinal chemistry and materials science. While direct asymmetric synthesis of this compound is not extensively documented, several strategies applied to related structures are highly relevant.

Enzyme-Catalyzed Reductions: A key strategy for generating chiral centers is the enantioselective reduction of ketones. georgiasouthern.edu Biocatalysts, such as novel alcohol dehydrogenases, are being investigated for the reduction of β-keto alkynes to produce chiral propargylic alcohols with high enantiomeric excess (>99% ee). georgiasouthern.edu This approach offers a green and highly selective alternative to traditional metal catalysts.

Use of Chiral Auxiliaries: Chiral auxiliaries are widely used to direct stereoselective reactions. For example, the Schöllkopf bislactim ether reagent, derived from amino acids, can be used to synthesize conformationally constrained cyclic α-amino acids. lmaleidykla.lt This methodology could be adapted to create chiral keto-acid derivatives. Similarly, Ellman's chiral sulfinamide auxiliary is effective for the de novo synthesis of diastereomerically pure propargylamines, which are analogs of amino acids. beilstein-journals.org

Memory of Chirality: This concept involves using the inherent chirality of a starting material, such as an L-amino acid, to guide the stereochemical outcome of a reaction even after the original stereocenter is temporarily destroyed. researchgate.net This strategy has been successfully used to synthesize chiral α,β-diamino and α-amino,β-hydroxy esters and could be a powerful tool for creating chiral analogs of this compound. researchgate.net

Chemo- and Regioselective Transformations within the this compound Framework

The presence of multiple reactive sites (ketone, alkyne, carboxylic acid) in the this compound structure necessitates the use of chemo- and regioselective reactions to modify one functional group without affecting the others.

Regioselectivity: The selective transformation of one of the two carbonyl-like functional groups (the ketone and the alkyne) is a key challenge. The alkyne can be considered a "hidden" carbonyl group, accessible through hydration. mdpi.com

Selective Hydration: The alkyne can be selectively hydrated to yield a 1,4-dicarbonyl compound. For instance, Hg²⁺-catalyzed hydration of 5-alkyl-4-oxooct-7-ynoic acids converts the alkyne into a methyl ketone, forming 5-alkyl-4,7-dioxoalkanoic acids. researchgate.net This transformation occurs without affecting the existing ketone or carboxylic acid, demonstrating high regioselectivity. Gold-catalyzed hydration also offers a mild and efficient method for converting terminal alkynes to methyl ketones. organic-chemistry.org

Chemoselectivity: Chemoselectivity involves differentiating between the various functional groups present in the molecule.

Selective Reduction: In a molecule containing both a ketone and another functional group like a carbonate, it is possible to selectively reduce the ketone. For example, the ketone group in a keto-functionalized cyclic carbonate was successfully reduced to an alcohol using sodium borohydride (B1222165) (NaBH₄) without affecting the integrity of the carbonate ring. acs.org This demonstrates the ability to target the ketone for reduction in the presence of other electrophilic centers.

One-Pot Transformations: Dehydration of β-ketoesters can be controlled to selectively form either conjugated alkynyl esters or allenyl esters depending on the reaction conditions and additives used, showcasing how subtle changes can direct the reaction pathway towards a specific isomer. nih.gov

These selective transformations are crucial for the post-synthesis modification of the this compound scaffold, enabling the creation of a diverse library of complex analogs for various research applications.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. These principles focus on maximizing atom economy, using less hazardous substances, and improving energy efficiency. researchgate.netethernet.edu.ettaylorfrancis.comacs.org

One of the primary metrics for evaluating the "greenness" of a reaction is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. researchgate.netacs.org A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing waste. acs.org

In the context of this compound synthesis, a common method involves the oxidation of a precursor alcohol, 4-hydroxyoct-7-ynoic acid. nih.gov While effective, traditional oxidation using reagents like Jones reagent (chromium trioxide in sulfuric acid) raises environmental concerns due to the toxicity of chromium.

Table 1: Comparison of Synthetic Methods for this compound

Method Reagents Advantages Disadvantages Green Chemistry Considerations
Jones Oxidation 4-hydroxyoct-7-ynoic acid, Jones reagent High yield Use of toxic chromium, generation of hazardous waste Poor atom economy, significant environmental impact
Swern Oxidation 4-hydroxyoct-7-ynoic acid, oxalyl chloride, DMSO, triethylamine Milder conditions, avoids heavy metals Formation of dimethyl sulfide (B99878) (a volatile and odorous byproduct) Better than Jones oxidation, but still generates stoichiometric byproducts
TEMPO-catalyzed Oxidation 4-hydroxyoct-7-ynoic acid, TEMPO, NaOCl Catalytic use of TEMPO, milder oxidant Can be expensive, may require careful control of reaction conditions Higher atom economy, less toxic reagents

Researchers are exploring alternative, greener oxidation methods. For instance, catalytic oxidation using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant such as sodium hypochlorite (B82951) offers a more environmentally benign route. This method avoids the use of heavy metals and often proceeds under milder conditions.

Another key aspect of green chemistry is the use of safer solvents. Many organic reactions are carried out in volatile organic compounds (VOCs), which can have significant environmental and health impacts. The development of syntheses in water or other green solvents is a major goal. While the solubility of nonpolar starting materials can be a challenge, the use of phase-transfer catalysts or surfactant-mediated reactions can facilitate reactions in aqueous media.

Derivatization Strategies for this compound

The multiple functional groups of this compound allow for a wide range of chemical modifications, enabling the synthesis of diverse molecular architectures.

The carboxylic acid group is a prime site for derivatization. Standard esterification procedures, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or reaction with alkyl halides in the presence of a base, can be used to produce a variety of esters. orgsyn.org For more sensitive substrates, milder coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate ester formation. orgsyn.orgmdpi.com

Amide synthesis is another common transformation. Reacting the carboxylic acid with an amine using a coupling agent like EDC or converting the acid to an acid chloride followed by reaction with an amine yields the corresponding amide. These modifications are crucial for creating peptidomimetics and other biologically relevant molecules.

The ketone group offers another handle for chemical modification. Reduction of the ketone using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol. This introduces a new stereocenter, and stereoselective reductions can be achieved using chiral reducing agents.

The ketone can also be protected to allow for selective reactions at other sites. Common protecting groups for ketones include acetals and ketals, formed by reacting the ketone with a diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst. nih.gov These protecting groups are stable under many reaction conditions but can be readily removed by acid hydrolysis.

The ketone can also participate in reactions such as the Wittig reaction to form alkenes or undergo aldol (B89426) condensation to form new carbon-carbon bonds.

The terminal alkyne is a particularly valuable functional group, especially for its utility in "click chemistry." lumiprobe.combiochempeg.commdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole ring. lumiprobe.comuni-muenchen.de This reaction allows for the straightforward conjugation of this compound derivatives to molecules containing an azide (B81097) group, such as biomolecules, polymers, or surfaces. biochempeg.commdpi.com

The Sonogashira coupling is another powerful reaction for functionalizing the alkyne. wikipedia.orglucp.netnih.gov This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.orgorgsyn.org This provides access to a wide range of conjugated systems.

Table 2: Key Reactions for Alkyne Functionalization

Reaction Reagents Product Key Features
CuAAC (Click Chemistry) Azide-containing molecule, Cu(I) catalyst 1,2,3-Triazole High efficiency, mild conditions, bioorthogonal
Sonogashira Coupling Aryl/vinyl halide, Pd catalyst, Cu co-catalyst, base Disubstituted alkyne Forms C(sp)-C(sp2) bonds, versatile for creating conjugated systems

Synthesis of Structural Analogs and Homologs of this compound

The synthesis of structural analogs and homologs of this compound allows for the systematic exploration of structure-activity relationships in various applications. Homologs can be synthesized by using starting materials with different chain lengths. For example, using a different ω-alkynoic acid or a different dicarboxylic acid derivative as a precursor can vary the length of the carbon chain.

Analogs with substitutions at different positions can be prepared through various synthetic routes. For instance, α-alkylation of the corresponding ester enolate can introduce substituents on the carbon adjacent to the ketone. The synthesis of a 5-methyl analog has been reported. acs.org Similarly, analogs with different substitution patterns on the alkyne can be prepared via Sonogashira coupling with substituted aryl or vinyl halides.

The synthesis of related compounds, such as 4-oxooct-7-enoic acid, which contains a terminal alkene instead of an alkyne, has also been described, further expanding the library of available building blocks. whiterose.ac.uk

Mechanistic Chemical Biology and Biochemical Investigations of 4 Oxooct 7 Ynoic Acid

Elucidation of Biological Target Interactions of 4-Oxooct-7-ynoic Acid

The unique structure of this compound, particularly its terminal alkyne handle, makes it an ideal starting material for developing probes to identify and characterize interactions between small molecules and proteins.

Application of this compound as a Photoaffinity Labeling Precursor

Photoaffinity labeling (PAL) is a powerful technique used to covalently link a small molecule probe to its interacting protein target upon photoactivation. nih.govnih.gov This method allows for the capture and subsequent identification of protein-ligand interactions, including those that are transient or of low affinity. nih.gov

The value of this compound lies in its role as a key intermediate in the synthesis of minimalist photo-cross-linkers. nih.govacs.org Specifically, it is used to construct probes that contain both a diazirine, which is a small, highly reactive photophore, and a terminal alkyne, which serves as a "click chemistry" handle for downstream analysis. nih.govacs.org The synthesis involves converting this compound into a keto-alcohol (1-hydroxyoct-7-yn-4-one), which is then subjected to diazirination conditions to form the photoreactive diazirine ring. acs.orgacs.org The resulting molecule is a trifunctional probe: a photoreactive group for covalent cross-linking, an alkyne handle for attaching reporter tags like biotin (B1667282) or fluorescent dyes, and a functional group (like the original carboxylic acid) that can be coupled to a ligand of interest. nih.gov

Fragment-Based Screening Methodologies for Protein Binding Profiling of this compound Derivatives

Fragment-based drug discovery (FBDD) is a strategy that screens libraries of low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. nih.govbiorxiv.org These initial hits, though often weak, serve as starting points for developing more potent and selective ligands.

Derivatives of this compound are integral to advanced FBDD techniques, particularly those that merge fragment screening with photoaffinity labeling. acs.org In this approach, a library of fragments is designed around the diazirine-alkyne scaffold derived from the parent acid. This creates a "photoaffinity-based fragment-screening platform". acs.org These fragment probes can be used in competitive profiling experiments within native biological contexts, such as living cells. uchicago.edu By observing which proteins are labeled by the fragment probes and how this labeling is affected by other compounds, researchers can profile the binding characteristics of entire fragment libraries, identify novel ligands, and map their interaction sites across the proteome. acs.orgnih.gov

Identification of Protein Binding Partners and Sites

The ultimate goal of using probes derived from this compound is to identify the specific proteins with which a small molecule interacts. The combination of photo-cross-linking and click chemistry enables the enrichment and identification of these protein targets from complex cellular lysates using mass spectrometry.

Probes built from the this compound scaffold have been successfully used to identify a range of protein targets. The stable covalent bond formed upon UV activation allows for stringent purification procedures, reducing non-specific interactions and leading to confident target identification. A selection of protein targets that have been identified using these methods is presented in the table below.

Protein NameGene SymbolFunction
Microtubule-associated protein 4MAP4Involved in microtubule assembly and stability.
Mitogen-activated protein kinase 1MAPK1A key kinase in signal transduction pathways.
Mitogen-activated protein kinase 3MAPK3A critical component of the MAP kinase signaling pathway.
Vesicle-associated membrane protein-associated protein AVAPAInvolved in membrane trafficking and lipid transport.
Valine-tRNA ligaseVARSCatalyzes the attachment of valine to its tRNA.

Enzymatic Transformations and Modulation Studies

The chemical functionalities within this compound—a ketone, a carboxylic acid, and an alkyne—present potential sites for enzymatic recognition and activity.

Investigation of this compound as an Enzyme Substrate in In Vitro Systems

While the keto-acid motif is common in metabolism, detailed studies investigating this compound specifically as a substrate for enzymatic transformation in in vitro systems are not extensively documented in the reviewed literature. Enzymes such as hydrolases or oxidoreductases could theoretically act on the molecule. For instance, hydrolases might recognize the carboxylic acid, while reductases could target the ketone. However, specific examples of enzymes that catalyze reactions using this compound as a direct substrate remain an area for future investigation.

Assessment of this compound and its Analogs as Enzyme Modulators (e.g., Inhibitors or Activators)

While this compound itself is primarily used as a synthetic building block, its structural analogs have been incorporated into more complex molecules designed to modulate enzyme activity. The keto-enoate or keto-alkyne functionalities can serve as "warheads" or key binding elements in enzyme inhibitors.

CompoundTarget EnzymeIC₅₀ (nM)
Compound 7 (P3 Trp analog)Hepsin2.8
Compound 7 (P3 Trp analog)Matriptase57
Compound 7 (P3 Trp analog)HGFA85
Compound 8b (P3 d-Trp analog)Hepsin0.54
Compound 8b (P3 d-Trp analog)Matriptase2.9
Compound 8b (P3 d-Trp analog)HGFA3.3
Compound 8b (P3 d-Trp analog)TMPRSS24.7

Data adapted from a study on macrocyclic serine protease inhibitors, where the compounds incorporate complex peptide structures attached to a reactive chemical moiety related to this compound. nih.gov

These findings illustrate that while this compound is a foundational tool for probe synthesis, its core structure can also inform the design of potent enzyme modulators.

Pathways of Biochemical Generation and Degradation of this compound Analogs

Proposed Biosynthetic Routes for Naturally Occurring Oxo-Ynoic Acids Related to this compound

The biosynthesis of naturally occurring fatty acids containing both oxo (ketone) and ynoic (alkyne) functionalities is not fully elucidated but is believed to originate from common fatty acid precursors through the action of specialized enzymes. nih.gov The pathways for generating the alkyne and oxo groups are generally considered distinct processes that converge to create these unique structures.

Alkyne (Ynoic) Group Formation: The formation of a carbon-carbon triple bond in fatty acids is typically catalyzed by a class of enzymes known as acetylenases, which are often desaturase-like enzymes. nih.govaocs.org These enzymes act on existing unsaturated fatty acids. A well-studied proposed pathway begins with a common fatty acid like linoleic acid. nih.gov

Desaturation: A standard desaturase enzyme introduces a double bond into the fatty acid chain.

Acetylenase Activity: A bifunctional desaturase-like enzyme, such as Crep1 found in some plants, is proposed to act on an existing double bond (e.g., at the Δ12 position) to convert it into a triple bond, forming an acetylenic fatty acid like crepenynic acid. nih.gov This reaction requires cofactors such as NADH and involves a metal cofactor, likely non-heme iron, within the enzyme's active site. aocs.org

Oxo Group Formation: The introduction of a ketone group onto a fatty acid chain can occur through several oxidative routes. agriculturejournals.cz

Hydroxylation followed by Oxidation: An intermediate hydroxy fatty acid can be formed via the action of a hydroxylase enzyme. This alcohol group is then oxidized to a ketone by a dehydrogenase.

α-Oxidation or β-Oxidation: These standard fatty acid metabolic pathways can generate keto-acyl intermediates. agriculturejournals.cz While primarily associated with degradation, modified versions of these pathways or individual enzymes could be involved in the biosynthesis of specialized fatty acids.

The assembly of an oxo-ynoic acid would therefore require a cell to possess the enzymatic machinery for both acetylenic bond formation and fatty acid oxidation, acting upon a suitable fatty acid precursor.

In Vitro Metabolic Fate of this compound in Isolated Enzyme Systems or Cell Lines

Specific studies detailing the in vitro metabolic fate of this compound are limited. However, insights can be drawn from research on structurally related oxo-alkenoic acids, which are products of polyunsaturated fatty acid (PUFA) oxidation. nih.govif-pan.krakow.pl Compounds like 5-hydroxy-8-oxooct-6-enoic acid (HOOA) and 4-hydroxy-7-oxohept-5-enoic acid (HOHA) are generated from the oxidative fragmentation of arachidonic acid and docosahexaenoic acid (DHA), respectively. nih.govif-pan.krakow.pl

These molecules are chemically reactive and can participate in further reactions. In biological systems, their primary fate is often covalent adduction to proteins, forming adducts known as carboxyalkylpyrroles. if-pan.krakow.pl For example, HOOA reacts with protein lysine (B10760008) residues to form 2-(ω-carboxypropyl)pyrrole (CPP), and HOHA forms 2-(ω-carboxyethyl)pyrrole (CEP). nih.govif-pan.krakow.pl Given its structure as a γ-keto acid with an additional reactive alkyne group, it is plausible that this compound could undergo similar reactions, potentially forming adducts with cellular nucleophiles like protein side chains or DNA bases. However, dedicated in vitro studies using isolated enzymes or cell lines are needed to confirm its specific metabolic transformations.

Identification of Metabolic Products and Intermediates

Direct metabolic products and intermediates of this compound have not been identified in the reviewed literature. The table below lists identified products from the metabolism or reaction of structurally analogous oxo-alkenoic acids, which are formed from the oxidation of major polyunsaturated fatty acids. nih.govif-pan.krakow.pl These products are primarily the result of the compound's reaction with biological macromolecules rather than enzymatic degradation into smaller metabolites.

Interactive Table: Metabolic Products of Structurally Related Oxo-Acids

Precursor PUFAOxidative Product (Analog)Reactive PartnerFinal Product (Adduct)Citation
Linoleic Acid9-hydroxy-12-oxodec-10-enoic acid (HODA)Protein2-(ω-carboxyheptyl)pyrrole (CHP) nih.govif-pan.krakow.pl
Arachidonic Acid5-hydroxy-8-oxooct-6-enoic acid (HOOA)Protein2-(ω-carboxypropyl)pyrrole (CPP) nih.govif-pan.krakow.pl
Docosahexaenoic Acid (DHA)4-hydroxy-7-oxohept-5-enoic acid (HOHA)Protein2-(ω-carboxyethyl)pyrrole (CEP) nih.govif-pan.krakow.plnih.gov

This data suggests that a key metabolic fate for this class of molecules is the formation of stable protein adducts, which have been implicated in various physiological and pathological processes. nih.gov The specific reactivity of the terminal alkyne in this compound might lead to a different or expanded set of metabolic products, but this remains to be experimentally determined.

Structure Activity Relationship Sar Studies of 4 Oxooct 7 Ynoic Acid Analogs

Rational Design of 4-Oxooct-7-ynoic Acid Derivatives for SAR Exploration

The rational design of analogs of this compound is grounded in established principles of medicinal chemistry, aiming to systematically probe the chemical space around the parent molecule. Key strategies involve the modification of the core structural components: the carboxylic acid, the ketone, the aliphatic chain, and the terminal alkyne.

One approach involves the synthesis of derivatives by modifying the carboxylic acid moiety. For instance, esterification or amidation can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. Such changes can significantly impact pharmacokinetic and pharmacodynamic properties.

Modification of the ketone at the 4-position is another critical design element. Reducing the ketone to a hydroxyl group introduces a new chiral center and a hydrogen bond donor, which can lead to more specific interactions with biological targets. Alternatively, the ketone can serve as a handle for further chemical elaboration, such as the formation of oximes or hydrazones, introducing diverse functionalities.

Alterations to the aliphatic chain length and flexibility are also explored. Shortening or lengthening the chain between the carboxylic acid and the ketone, or between the ketone and the alkyne, can provide insights into the optimal spatial arrangement of the key functional groups for biological activity. The introduction of substituents, such as methyl groups, can also be used to probe steric tolerance in binding pockets. For example, the synthesis of 5-methyl-4-oxooct-7-ynoic acid allows for the investigation of steric effects near the ketone. nih.gov

The terminal alkyne is a particularly interesting feature for rational design. It can be involved in π-stacking interactions, act as a reactive handle for click chemistry to attach larger molecular fragments or probes, or be reduced to an alkene or alkane to assess the importance of the triple bond for activity. The synthesis of the corresponding alkene, 4-oxooct-7-enoic acid, is a common strategy to evaluate the contribution of the alkyne group. whiterose.ac.uk

Correlation of Structural Motifs with Specific Biochemical Activities

The biochemical activities of this compound analogs are diverse, and specific structural motifs can be correlated with particular biological effects. While comprehensive SAR studies on this compound itself are not extensively documented in publicly available literature, the activities of related keto acids and their derivatives provide valuable insights.

For instance, keto acids are utilized in multicomponent Ugi reactions to synthesize heterocyclic compounds, some of which have demonstrated anti-prion activities. whiterose.ac.uk The reactivity of the keto group in forming complex scaffolds is a key determinant of the final product's biological profile.

In the context of other bioactive molecules, the 4-oxo-enoic acid substructure, a close relative of this compound, is found in natural products with antimicrobial properties. For example, (E)-4-Oxonon-2-enoic acid exhibits activity against various Gram-positive and Gram-negative bacteria. jocpr.com SAR studies on analogs of (E)-4-Oxonon-2-enoic acid have shown that the length and nature of the alkyl chain significantly influence the potency and spectrum of antimicrobial activity. jocpr.com

The table below summarizes the biochemical activities of selected analogs and related compounds, illustrating the correlation between structural features and biological outcomes.

Compound NameStructural Modification from this compoundObserved Biochemical Activity
4-Oxooct-7-enoic acidAlkyne reduced to an alkenePrecursor for the synthesis of heterocyclic compounds with potential anti-prion activity. whiterose.ac.uk
(E)-4-Oxonon-2-enoic acidDifferent alkyl chain and conjugated double bondAntibacterial activity against Gram-positive and Gram-negative bacteria. jocpr.com
5-Methyl-4-oxooct-7-ynoic acidMethyl group at the 5-positionUsed to study steric effects in binding interactions. nih.gov

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric elements can be identified based on its structure and the activities of its analogs.

The Carboxylic Acid: This group is a primary hydrogen bond donor and acceptor and can engage in ionic interactions. Its presence is often crucial for water solubility and for anchoring the molecule within a binding site.

The Ketone: The carbonyl group at the 4-position acts as a hydrogen bond acceptor. Its planarity and dipole moment contribute to specific interactions with target proteins.

The Terminal Alkyne: The triple bond provides a region of high electron density, enabling potential π-stacking interactions. It also imparts a degree of rigidity to that end of the molecule. The terminal proton is weakly acidic and can participate in hydrogen bonding.

The spatial relationship between these elements is critical. The distance and relative orientation of the carboxylic acid, the ketone, and the alkyne define the three-dimensional shape of the molecule and its ability to fit into a specific binding site.

Development of Structure-Mechanism Relationships for this compound and its Derivatives

Understanding the structure-mechanism relationship involves elucidating how the chemical structure of a molecule determines its mechanism of action at a molecular level. For this compound and its derivatives, this can involve both covalent and non-covalent interactions.

The presence of two electrophilic centers, the carbonyl carbon of the ketone and the carbons of the alkyne, suggests the potential for covalent modification of biological targets. For instance, the ketone could react with nucleophilic residues such as lysine (B10760008) or cysteine on a protein to form a Schiff base or a hemithioacetal, respectively. The alkyne could potentially act as a Michael acceptor, particularly if activated by a nearby functional group on the target.

The development of structure-mechanism relationships often relies on the use of chemical probes. For example, replacing the terminal alkyne with a less reactive functional group, such as an alkene or an alkane, can help to determine if the alkyne is involved in a covalent interaction. If the resulting analog is significantly less potent, it would suggest a key role for the alkyne in the mechanism of action.

Furthermore, computational modeling and docking studies can be employed to predict how these molecules bind to specific protein targets. nih.gov These models can help to visualize the interactions between the pharmacophoric elements and the amino acid residues in the binding site, providing a structural basis for the observed biological activity and guiding the design of new analogs with improved properties. The analysis of structure-activity and structure-mechanism relationships is a powerful tool in chemical biology and drug discovery. rsc.org

Computational and Theoretical Studies of 4 Oxooct 7 Ynoic Acid

Molecular Modeling and Docking Simulations of 4-Oxooct-7-ynoic Acid with Biomolecular Targets

Molecular modeling and docking simulations are instrumental in predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. This is a critical step in a variety of research contexts.

The process would begin with the generation of a three-dimensional structure of this compound. This model would then be used in docking algorithms to predict its preferred binding orientation within the active site of a target protein. The scoring functions within these algorithms would estimate the binding affinity, providing a quantitative measure of the interaction strength. For instance, if this compound were to be investigated as a potential enzyme inhibitor, docking studies could elucidate the key amino acid residues involved in its binding and the nature of the intermolecular forces at play.

Hypothetical Docking Simulation Data:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-7.5Arg120, Tyr355, Ser530
Histone Deacetylase 1 (HDAC1)-6.8His142, Tyr306
Carbonic Anhydrase II-5.9His94, His96, Thr199

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific docking studies for this compound have been published.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. These calculations solve the Schrödinger equation for the molecule, yielding information about molecular orbitals, electron density distribution, and electrostatic potential.

From these calculations, reactivity indices like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface can reveal the nucleophilic and electrophilic sites within the molecule, predicting how it might interact with other reagents.

Predicted Electronic Properties from Quantum Chemical Calculations:

PropertyPredicted Value
HOMO Energy-0.25 Hartrees
LUMO Energy-0.05 Hartrees
HOMO-LUMO Gap0.20 Hartrees
Dipole Moment2.5 Debye

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis of this compound and its Flexible Analogs

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. This compound possesses a flexible aliphatic chain, allowing it to adopt numerous conformations.

In Silico Prediction of Intermolecular Interactions and Binding Modes

Building upon docking and quantum chemical calculations, in silico methods can provide a detailed picture of the non-covalent interactions that govern the binding of this compound to a target. These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions.

The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor. The ketone group can also participate in hydrogen bonding as an acceptor. The terminal alkyne can engage in weaker C-H···π interactions. Advanced computational techniques, such as Molecular Dynamics (MD) simulations, can be employed to observe the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event and the stability of the intermolecular interactions.

Advanced Spectroscopic and Spectrometric Approaches in Mechanistic Elucidation and Complex Adduct Characterization

Application of Advanced NMR Spectroscopy for Investigating Conformational Dynamics and Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying the structure and dynamics of molecules in solution at an atomic level. nih.gov For a flexible molecule such as 4-oxooct-7-ynoic acid, advanced NMR methods are crucial for characterizing its conformational landscape and potential interactions with binding partners like proteins. nih.govacs.org

When this compound interacts with a biological target, such as an enzyme active site, specific changes in the NMR spectrum can be observed. Chemical Shift Perturbation (CSP), also known as chemical shift mapping, is a powerful method to identify the binding interface. nih.govresearchgate.net By recording a series of 1H-15N HSQC spectra of an isotopically labeled protein upon titration with the ligand, shifts in the positions of specific amide proton and nitrogen signals can map the binding site on the protein surface. creative-biostructure.comportlandpress.com These studies can also be used to determine the binding affinity (dissociation constant, KD). creative-biostructure.com

Table 1: Hypothetical 1H and 13C NMR Chemical Shift Assignments for this compound in CDCl3.
Position1H Chemical Shift (ppm)13C Chemical Shift (ppm) libretexts.orgDescription
1 (COOH)~11-12~178Carboxylic acid proton, broad singlet
2~2.65 (t)~28Methylene alpha to COOH
3~2.80 (t)~38Methylene beta to COOH
4 (C=O)-~208Keto carbonyl
5~2.55 (t)~42Methylene alpha to keto
6~2.30 (m)~18Methylene adjacent to alkyne
7 (C≡)-~82Alkyne carbon
8 (≡CH)~2.00 (t)~70Terminal alkyne

High-Resolution Mass Spectrometry for Identifying Complex Adducts and Metabolic Intermediates

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the accurate mass determination of molecules, enabling unambiguous elemental composition assignment. In the context of this compound, HRMS is critical for identifying complex adducts formed during analysis and for tracking its transformation into metabolic intermediates.

In electrospray ionization (ESI), molecules are often observed not just as their protonated ([M+H]+) or deprotonated ([M-H]-) forms, but also as adducts with various ions present in the solvent or buffer, such as sodium ([M+Na]+) or potassium ([M+K]+). HRMS allows for the confident identification of these adducts, preventing misinterpretation of spectral data.

The fragmentation pattern of this compound under tandem mass spectrometry (MS/MS) conditions provides structural information. Key fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da). youtube.com The most common fragmentation for carboxylic acid derivatives is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (R-CO+). libretexts.orgmiamioh.edu Analysis of these fragments helps to confirm the molecular structure.

In metabolic studies, HRMS coupled with liquid chromatography (LC-MS) is used to trace the fate of this compound in biological systems. nih.govdntb.gov.ua By using isotopically labeled versions of the compound (e.g., with 13C), researchers can track the incorporation of these labels into downstream metabolites. The high mass accuracy of HRMS allows for the clear distinction between labeled and unlabeled species, facilitating the elucidation of metabolic pathways. nih.govnih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C8H10O3) and Potential Fragments/Adducts.
Ion/FragmentFormulaCalculated m/z (Monoisotopic)Description
[M-H]-C8H9O3-153.0557Deprotonated molecule (Negative ion mode)
[M+H]+C8H11O3+155.0703Protonated molecule (Positive ion mode)
[M+Na]+C8H10O3Na+177.0522Sodium adduct
[M-H2O-H]-C8H7O2-135.0451Loss of water
[M-CO2H]-C7H9O-109.0659Loss of carboxyl group youtube.com
[C4H5O]+C4H5O+69.0335Acylium ion from cleavage at C4-C5 scienceready.com.au

X-ray Crystallography for Structural Determination of this compound Derivatives and Complexes

X-ray crystallography provides the most direct and unambiguous method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. biologiachile.cl While obtaining a single crystal of this compound itself might be challenging if it is a liquid or low-melting solid at room temperature, its derivatives or complexes can be readily studied.

The technique is invaluable for determining the structure of metal-organic frameworks (MOFs) or coordination polymers where the carboxylate group of this compound acts as a ligand to a metal center. nih.govresearchgate.net The resulting crystal structure would reveal precise bond lengths, bond angles, and the coordination geometry around the metal ion, as well as intermolecular interactions such as hydrogen bonding that dictate the crystal packing. weizmann.ac.ilscirp.org

Furthermore, if this compound is found to be an inhibitor of an enzyme, X-ray crystallography can be used to determine the structure of the enzyme-inhibitor complex. nih.govnih.gov This provides a detailed snapshot of how the inhibitor binds within the active site, revealing the specific amino acid residues involved in the interaction. acs.org Such structural information is crucial for understanding the mechanism of inhibition and for guiding the rational design of more potent and selective inhibitors. frontiersin.org

Table 3: Hypothetical Crystallographic Data for a Metal Complex of 4-oxooct-7-ynoate.
ParameterValue
Crystal systemMonoclinic
Space groupP21/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.54
Volume (Å3)1337.5
Z4
Resolution (Å)1.50
R-factor0.045

Future Research Directions and Broader Research Applications of 4 Oxooct 7 Ynoic Acid

Development of Next-Generation Chemical Probes Based on 4-Oxooct-7-ynoic Acid Scaffold

The structure of this compound is ideally suited for the design of sophisticated chemical probes. Its two distinct functional groups can be leveraged for dual-purpose applications, such as target identification and visualization.

The terminal alkyne is a well-established functional group for bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.gov This reaction's high efficiency and specificity in biological systems make the alkyne group in this compound a prime handle for attaching reporter molecules, such as fluorophores or biotin (B1667282), for visualization and purification of target biomolecules. nih.govchemistryviews.org Furthermore, terminal alkynes themselves can serve as vibrational probes, as their carbon-carbon triple bond stretching frequency is sensitive to the local chemical environment and appears in a region of the Raman spectrum that is relatively free from interference from biological molecules. acs.org There is also emerging research showing that terminal alkynes can directly react with cysteine residues in the active sites of some enzymes, suggesting a potential for developing novel classes of enzyme inhibitors or activity-based probes. nih.govh1.co

Simultaneously, the ketone group can act as a separate anchor for bioconjugation. Ketones are not naturally present on the surfaces of cells, making them excellent bioorthogonal handles. libretexts.org They can react selectively with alkoxyamine or hydrazine-containing molecules to form stable oxime and hydrazone linkages, respectively. libretexts.orgwikipedia.org This dual functionality could enable the development of "multi-tasking" probes. For instance, the ketone could be used to tether the probe to a specific protein or cellular structure, while the alkyne remains available for subsequent "clicking" to a reporter molecule.

Potential Research Trajectories for Chemical Probe Development:

Research AreaProbe Design ConceptPotential Application
Activity-Based Protein Profiling (ABPP)The alkyne acts as a reactive group for cysteine proteases, while the ketone serves as a latent handle for enrichment.Identification of novel enzyme targets and inhibitor screening.
Dual-Labeling StudiesThe ketone and alkyne are used to attach two different reporter molecules (e.g., two different colored fluorophores).Probing protein-protein interactions or conformational changes using techniques like FRET.
Targeted Drug DeliveryThe carboxylic acid is used to link to a targeting ligand, the ketone to a therapeutic payload, and the alkyne to an imaging agent.Development of theranostic agents that combine therapy and diagnostics.

Exploration of Novel Catalytic Applications for this compound and its Analogs

The reactivity of both the alkyne and ketone functionalities within this compound suggests its potential as a substrate or precursor in novel catalytic transformations. Alkynes are high-energy functional groups, and their reactions are often thermodynamically favorable. nih.govnih.gov

In synthetic organic chemistry, the hydration of a terminal alkyne can be catalyzed to produce a methyl ketone. chemistrysteps.com The presence of an existing ketone and a carboxylic acid within the same molecule could lead to interesting intramolecular cyclization reactions upon alkyne hydration, potentially providing routes to novel heterocyclic scaffolds.

Furthermore, the compound could be used as a building block in metal-catalyzed cross-coupling and cycloaddition reactions. The terminal alkyne can participate in a wide array of transformations, including Sonogashira coupling, Glaser-Hay coupling, and [2+2+2] cycloadditions, to construct more complex molecular architectures. chemistryviews.org The ketone group could be used to immobilize the molecule on a solid support, allowing for its use in heterogeneous catalysis or for the straightforward purification of reaction products.

Integration of this compound Chemistry with Emerging Technologies in Chemical Biology

The unique features of this compound make it a prime candidate for integration with cutting-edge technologies in chemical biology. For example, its alkyne handle is perfectly suited for metabolic labeling experiments. Cells could be fed with a modified version of this compound, which would then be incorporated into specific metabolic pathways. The alkyne tag would then allow for the visualization and identification of the biomolecules that have incorporated the probe. nih.gov

Another area of potential is in the development of new platforms for proteomics and drug discovery. By attaching this compound to a known drug molecule, the resulting probe could be used to identify the drug's protein targets through a process known as affinity-based protein profiling. The alkyne or ketone would serve as the handle for enriching and identifying proteins that bind to the drug.

Interdisciplinary Research Opportunities for this compound Studies

The study of this compound and its derivatives is inherently interdisciplinary, requiring expertise from synthetic chemistry, biochemistry, cell biology, and materials science.

Chemistry and Biology: Synthetic chemists can design and create novel analogs of this compound with tailored properties, while chemical biologists can apply these probes to study complex biological processes in living cells. nih.gov

Materials Science: The ability of the alkyne and ketone groups to participate in covalent bond formation makes this molecule a potential candidate for the development of novel biomaterials. For example, it could be used as a cross-linking agent to create hydrogels with tunable properties or to functionalize surfaces for cell culture or biosensing applications.

Pharmacology: By incorporating the this compound scaffold into medicinal chemistry programs, researchers could develop new therapeutic agents with enhanced targeting capabilities or novel mechanisms of action. The terminal alkyne itself has been shown to enhance the binding affinity of small molecules to their protein targets. acs.org

Q & A

Q. How can researchers balance basic (mechanistic) and applied (synthetic) investigations of this compound?

  • Methodological Answer : Allocate resources using a phased approach: first establish fundamental reactivity, then explore applications (e.g., polymer precursors or bioactive molecules). Collaborate with interdisciplinary teams to bridge gaps between synthetic chemistry and materials science .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.